

Physical and chemical characteristics of Diethyl benzylphosphonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl benzylphosphonate*

Cat. No.: *B091799*

[Get Quote](#)

Diethyl Benzylphosphonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **Diethyl benzylphosphonate** (CAS No. 1080-32-6). It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document summarizes key quantitative data, details experimental protocols, and visualizes fundamental chemical processes involving this versatile organophosphorus compound.

Core Chemical and Physical Properties

Diethyl benzylphosphonate is a colorless to light yellow liquid that is widely utilized in organic chemistry.^{[1][2]} It is recognized for its role as a key reagent in various synthetic transformations, most notably the Horner-Wadsworth-Emmons reaction.^[1]

Structural and General Information

Identifier	Value	Source
IUPAC Name	diethyl (phenylmethyl)phosphonate	[1]
Synonyms	(Diethoxyphosphonomethyl)be nzene, Benzylphosphonic acid diethyl ester	[1] [3]
CAS Number	1080-32-6	[1] [4]
Molecular Formula	C ₁₁ H ₁₇ O ₃ P	[1] [4]
Molecular Weight	228.22 g/mol	[1] [4]
Appearance	Colorless to light yellow liquid	[1] [2] [3]

Physical Properties

Property	Value	Conditions	Source
Density	1.095 g/mL	25 °C	[1] [5]
Boiling Point	106-108 °C	1 mmHg	[1] [2] [5]
Refractive Index	n _{20/D} 1.497	20 °C	[1] [5]
Flash Point	> 112 °C (> 233.6 °F)		[2] [6]
Vapor Pressure	0.00221 mmHg	25 °C	[1]
Melting Point	Not available		[2]

Spectroscopic Data

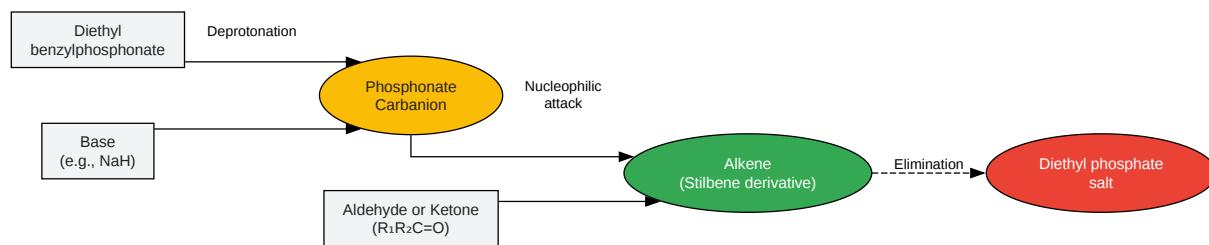
Spectroscopic analysis is crucial for the identification and characterization of **Diethyl benzylphosphonate**. The following data has been reported:

NMR Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) and Coupling Constants (J)	Source
^1H NMR	DMSO-d ₆	δ 7.39–7.14 (m, 5H, Ar-H), 3.94 (dq, JH-P = 7.9 Hz, JH-H = 7.0 Hz, 4H, OCH ₂ CH ₃), 3.21 (d, JH-P = 21.6 Hz, 2H, CH ₂ P), 1.16 (t, JH-H = 7.0 Hz, 6H, OCH ₂ CH ₃)	[7][8]
^{13}C NMR	DMSO-d ₆	δ 132.3 (d, JC-P = 9.0 Hz), 129.7 (d, JC-P = 6.6 Hz), 128.2 (d, JC-P = 3.0 Hz), 126.4 (d, JC-P = 3.4 Hz), 61.3 (d, JC-P = 6.5 Hz), 32.3 (d, JC-P = 135.1 Hz), 16.1 (d, JC-P = 5.8 Hz)	[7][8]
^{31}P NMR	DMSO-d ₆	δ 26.5	[7][8]
^{31}P NMR	CDCl ₃	δ 26.0	[7][9]

Infrared Spectroscopy

Infrared spectroscopy data is available, with techniques such as Attenuated Total Reflectance (ATR-IR) and Fourier-Transform Infrared (FTIR) spectroscopy having been used for its characterization.[4]


Chemical Characteristics and Reactivity

Diethyl benzylphosphonate is a stable compound under standard conditions.[1] Its primary application in organic synthesis is as a reagent in the Horner-Wadsworth-Emmons reaction, which is a widely used method for the stereoselective formation of carbon-carbon double bonds, particularly for synthesizing stilbene derivatives.[1] It also serves as a reactant in the

cyclization of aryl ethers, amines, and amides and in the investigation of organic light-emitting diodes (OLEDs).^{[5][10]}

Horner-Wadsworth-Emmons Reaction Workflow

The following diagram illustrates the logical workflow of the Horner-Wadsworth-Emmons reaction using **Diethyl benzylphosphonate**.

[Click to download full resolution via product page](#)

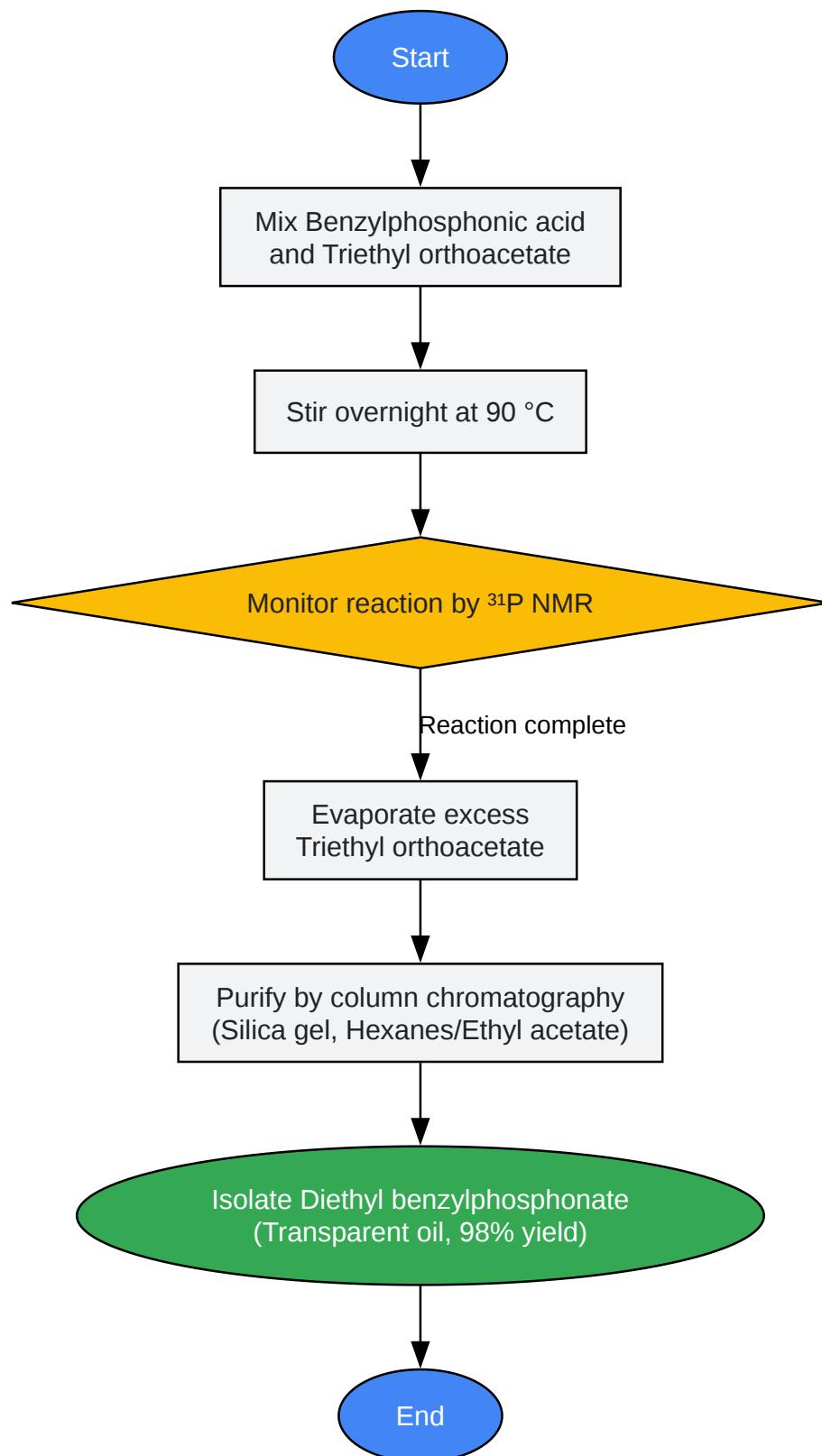
Caption: Horner-Wadsworth-Emmons reaction workflow.

Experimental Protocols

Synthesis of Diethyl Benzylphosphonate

A common and efficient method for the synthesis of **Diethyl benzylphosphonate** involves the reaction of benzylphosphonic acid with triethyl orthoacetate.^{[7][10]}

Materials:


- Benzylphosphonic acid
- Triethyl orthoacetate
- Hexanes

- Ethyl acetate
- Silica gel

Procedure:

- A mixture of benzylphosphonic acid (1 mmol, 172 mg) and triethyl orthoacetate (30 mmol, 5.5 mL) is prepared.[7][10]
- The mixture is stirred overnight at 90 °C.[7][10]
- The progress of the reaction is monitored by ^{31}P NMR spectroscopy.[7][10]
- Upon completion of the reaction, the excess triethyl orthoacetate is removed by evaporation under reduced pressure.[7][10]
- The resulting crude product is purified by column chromatography on a short silica gel column using a mixture of hexanes and ethyl acetate as the eluent.[7][10]
- **Diethyl benzylphosphonate** is isolated as a transparent oil with a reported yield of 98%. [7][10]

The following diagram outlines the experimental workflow for the synthesis of **Diethyl benzylphosphonate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **Diethyl benzylphosphonate**.

Biological Activity

Recent studies have explored the potential antimicrobial properties of **Diethyl benzylphosphonate** and its derivatives.^[7] Some derivatives have shown promising activity against bacterial strains such as *Escherichia coli*.^{[7][11]} This suggests a potential for this class of compounds in the development of new antimicrobial agents.^{[7][12]} However, the specific signaling pathways through which these compounds exert their effects are still under investigation.

Safety and Handling

Diethyl benzylphosphonate is considered a combustible liquid. Standard laboratory safety precautions should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.^{[2][6]}
- Handling: Use in a well-ventilated area. Avoid contact with skin and eyes, and prevent inhalation or ingestion.^{[2][6]}
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^{[2][13]}
- Incompatible Materials: Strong oxidizing agents.^[2]
- Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.^{[6][13][14]}

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
[\[2\]\[6\]\[13\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ベンジルホスホン酸ジエチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.6.13. Diethyl Benzylphosphonate (4b) [bio-protocol.org]
- 9. spectrabase.com [spectrabase.com]
- 10. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
- To cite this document: BenchChem. [Physical and chemical characteristics of Diethyl benzylphosphonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091799#physical-and-chemical-characteristics-of-diethyl-benzylphosphonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com